3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21)
Overview
Description
3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (21) is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition
One of the key applications of derivatives of 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid is as inhibitors of human protein kinase CK2. A derivative, specifically 3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid, was identified as a potent CK2 inhibitor with an IC50 of 1.5 µM. This suggests its potential in targeting CK2-related pathways in disease treatments (Chekanov et al., 2014).
Antimicrobial Activity
Derivatives of 3-{[4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid have demonstrated significant antimicrobial activities. For instance, certain compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety, which is structurally similar, showed effective antimicrobial properties against a range of bacteria and fungi (Abd El-Meguid, 2014).
Synthesis of Oxadiazole Derivatives
Research also includes the synthesis of various 1,3,4-oxadiazole derivatives based on 4-amino benzoic acid, which is a related compound. These derivatives are characterized by spectral data, indicating a potential role in chemical synthesis and pharmaceutical research (Al-Zobaydi et al., 2016).
Biological Properties and Potential Applications
Further studies have explored the synthesis of derivatives with different modifications at the carboxyl group, revealing their potential as diuretics and analgesics, depending on the specific structure of the derivative (Ukrainets et al., 2017).
Properties
IUPAC Name |
3-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c20-15-8-9-26(24,25)19(15)14-6-4-11(5-7-14)16(21)18-13-3-1-2-12(10-13)17(22)23/h1-7,10H,8-9H2,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOHXDKABOJFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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